Cycloalliin - 15042-85-0

Cycloalliin

Catalog Number: EVT-450519
CAS Number: 15042-85-0
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cycloalliin belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Cycloalliin is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, cycloalliin is primarily located in the cytoplasm. Outside of the human body, cycloalliin can be found in garden onion, onion-family vegetables, soft-necked garlic, and wild leek. This makes cycloalliin a potential biomarker for the consumption of these food products.
Instruction

Cycloalliin is a cyclic sulfur imino acid primarily derived from garlic (Allium sativum). This article provides a comprehensive overview of cycloalliin, covering its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Synthesis Analysis

Cycloalliin is synthesized from its precursor isoalliin through enzymatic and thermal processes. The extraction of cycloalliin from garlic can be optimized by manipulating various parameters such as temperature, time, and pH. Studies indicate that steaming garlic can deactivate alliinase, an enzyme that catalyzes the conversion of alliin to isoalliin, thereby promoting the synthesis of cycloalliin instead of thiosulfinate compounds like allicin. Optimal conditions for cycloalliin extraction include a temperature of 80°C and a pH of around 10, leading to significantly higher yields compared to lower temperatures or different pH levels . Additionally, enzyme-assisted extraction methods have shown promise in enhancing cycloalliin yields by utilizing hydrolytic enzymes such as Ultraflo L .

Molecular Structure Analysis

Cycloalliin is characterized by its unique cyclic structure, which includes a sulfur atom integrated into the ring. Its molecular formula is C₃H₇N₁O₁S₁, and it features a distinctive imino acid configuration. The cyclic nature of cycloalliin contributes to its stability and biological activity. The structure can be represented as follows:

Cycloalliin C3H7NOS\text{Cycloalliin }\text{C}_3\text{H}_7\text{NOS}

The presence of the sulfur atom in the ring structure is crucial for its biological functions and interactions with other biomolecules.

Chemical Reactions Analysis

Cycloalliin undergoes various chemical reactions that are significant in biological systems. Notably, it can participate in redox reactions due to the presence of sulfur. In biological contexts, cycloalliin has been shown to inhibit melanin biosynthesis in melanoma cells by reducing α-melanocyte-stimulating hormone-induced melanin synthesis without exhibiting cytotoxic effects on the cells . Additionally, it has been observed to lower serum triacylglycerol levels in animal models without affecting hepatic triacylglycerol synthesis, indicating its potential role in lipid metabolism .

Mechanism of Action

The mechanism of action of cycloalliin involves its interaction with various biochemical pathways. It appears to modulate lipid metabolism by altering lipoprotein assembly processes rather than directly influencing hepatic lipid synthesis. This suggests that cycloalliin may enhance the clearance of triglycerides from the bloodstream . Furthermore, its ability to inhibit melanin production indicates potential applications in dermatological treatments aimed at reducing hyperpigmentation .

Physical and Chemical Properties Analysis

Cycloalliin exhibits several notable physical and chemical properties:

These properties contribute to its bioavailability and efficacy in biological systems.

Introduction to Cycloalliin

Chemical Identity and Structural Characteristics

Cycloalliin ((1S,3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid 1-oxide) is a cyclic sulfur-containing imino acid with the molecular formula C₆H₁₁NO₃S (PubChem CID: 12305353) [1] [2]. Its unique structure features a hexahydro-1,4-thiazine ring with a carboxylic acid group and an S-oxide moiety, distinguishing it from linear sulfur compounds like alliin in garlic [2] [8]. This configuration confers exceptional stability compared to other Allium sulfur compounds, which typically degrade during processing or storage. The stereochemistry at positions 1, 3, and 5 is critical for its biological activity, particularly its interactions with enzymatic targets [8] [10]. Cycloalliin’s zwitterionic nature enhances its water solubility, facilitating extraction and bioavailability. Nuclear magnetic resonance (NMR) studies confirm its bicyclic conformation, which influences its reactivity and molecular interactions [7].

  • Table 1: Key Structural Features of Cycloalliin
    PropertyDescription
    IUPAC Name(1S,3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid 1-oxide
    Molecular FormulaC₆H₁₁NO₃S
    Molecular Weight177.22 g/mol
    Key Functional GroupsCyclic sulfoxide, carboxylic acid, tertiary amine
    SolubilityHighly water-soluble
    StabilityResists thermal degradation; stable during cooking/storage

Natural Occurrence in Allium Species

Cycloalliin occurs naturally across multiple Allium taxa but is most abundant in garlic (A. sativum) and onions (A. cepa), with trace amounts in leeks (A. ampeloprasum) and chives (A. schoenoprasum) [4] . Crucially, it is absent in fresh bulbs and forms predominantly during thermal processing or prolonged storage. In raw garlic, its precursor γ-glutamyl-S-(trans-1-propenyl)-L-cysteine converts to isoalliin via enzymatic hydrolysis, which then thermally cyclizes to cycloalliin [3] [7]. This compound accounts for ~50% of total sulfur compounds in cooked onions, making it a dominant phytochemical in processed Allium foods [2] [7]. Distribution varies by species, cultivar, and post-harvest conditions: Garlic stored at 60°C for 15 days shows a 13 mmol/mL concentration peak, while optimized extraction (pH 10, 80°C, 12 hours) boosts yields by 40% versus acidic conditions [3].

Historical Context and Traditional Uses

Allium species have been employed since antiquity for both culinary and medicinal purposes. Dioscorides’ De Materia Medica (1st century CE) documents garlic and onions as treatments for gastrointestinal and cardiovascular ailments [9]. While cycloalliin itself was unidentified historically, traditional processing methods (e.g., roasting, fermentation) inadvertently enriched it. Mediterranean cultures utilized aged garlic extracts to address "humoral imbalances," coincidentally leveraging cycloalliin’s fibrinolytic effects [9]. Ethnopharmacological studies confirm that cyclic sulfur compounds like cycloalliin were integral to Allium’s role in traditional wound healing and metabolic disorder management [5] [10]. Renaissance herbals further codified these applications, establishing preparations that maximized cyclic sulfur compound bioavailability [9].

Properties

CAS Number

15042-85-0

Product Name

Cycloalliin

IUPAC Name

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

JYMHODZXTIGVPA-UHFFFAOYSA-N

SMILES

CC1CS(=O)CC(N1)C(=O)O

Synonyms

3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide
cycloalliin
cycloallin

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)O

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